1-(Adamantane-1-carbonyl)-4-(4-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantane-1-carbonyl)-4-(4-methoxyphenyl)piperazine is a synthetic organic compound that combines the structural features of adamantane, a diamondoid hydrocarbon, and piperazine, a heterocyclic amine The presence of a methoxyphenyl group further adds to its chemical complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantane-1-carbonyl)-4-(4-methoxyphenyl)piperazine typically involves the following steps:
Formation of Adamantane-1-carbonyl Chloride: Adamantane is reacted with thionyl chloride to form adamantane-1-carbonyl chloride.
Nucleophilic Substitution: The adamantane-1-carbonyl chloride is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantane-1-carbonyl)-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 4-hydroxyphenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in receptor studies.
Medicine: Possible applications in drug design and development, particularly in targeting specific receptors or enzymes.
Industry: Use in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Adamantane-1-carbonyl)-4-(4-methoxyphenyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as receptors or enzymes, modulating their activity. The adamantane moiety could provide stability and enhance binding affinity, while the piperazine ring could interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(Adamantane-1-carbonyl)piperazine: Lacks the methoxyphenyl group.
4-(4-Methoxyphenyl)piperazine: Lacks the adamantane-1-carbonyl group.
1-(Adamantane-1-carbonyl)-4-phenylpiperazine: Lacks the methoxy group on the phenyl ring.
Uniqueness
1-(Adamantane-1-carbonyl)-4-(4-methoxyphenyl)piperazine is unique due to the combination of the adamantane, piperazine, and methoxyphenyl groups, which can confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H30N2O2 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-adamantyl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H30N2O2/c1-26-20-4-2-19(3-5-20)23-6-8-24(9-7-23)21(25)22-13-16-10-17(14-22)12-18(11-16)15-22/h2-5,16-18H,6-15H2,1H3 |
InChI Key |
AINIPSIOIUEFSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.